molecular formula C18H15BrN4OS2 B2524548 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-80-0

3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2524548
CAS No.: 847400-80-0
M. Wt: 447.37
InChI Key: GDFLMGSXKRAZDY-UHFFFAOYSA-N
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Description

3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15BrN4OS2 and its molecular weight is 447.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as benzo[d]thiazole derivatives, have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust their behavior accordingly .

Mode of Action

It’s worth noting that benzo[d]thiazole derivatives have been shown to inhibit quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound likely affects the quorum sensing pathways in bacteria, leading to a disruption in their ability to communicate and coordinate behaviors . This can result in reduced biofilm formation and virulence production, thereby mitigating the pathogenicity of the bacteria .

Result of Action

The inhibition of quorum sensing pathways can lead to a reduction in biofilm formation and virulence production . This can potentially mitigate the pathogenicity of the bacteria, making it easier for the host’s immune system to eliminate the bacterial infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the specific environment within the bacterial cell, such as the presence of efflux pumps or other resistance mechanisms, can also influence the compound’s efficacy.

This could lead to the development of novel antimicrobial treatments that are less likely to induce resistance compared to traditional antibiotics .

Properties

IUPAC Name

3-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFLMGSXKRAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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